molecular formula C23H26FN3O3 B11293099 Ethyl 6-{[benzyl(ethyl)amino]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[benzyl(ethyl)amino]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11293099
M. Wt: 411.5 g/mol
InChI Key: VVTIHSIMEIVWEJ-UHFFFAOYSA-N
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Description

Ethyl 6-{[benzyl(ethyl)amino]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:

    Ethyl group (C2H5): The compound starts with an ethyl group, which consists of two carbon atoms and five hydrogen atoms.

    Benzyl(ethyl)amino: This part contains a benzyl group (a phenyl ring attached to a methylene group) linked to an ethylamino group.

    4-(4-fluorophenyl): The presence of a fluorine-substituted phenyl ring.

    2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: The core structure is a tetrahydropyrimidine ring with a carboxylate group and a ketone (oxo) group.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidation of the benzyl group or the ethylamino group.

    Reduction: Reduction of the ketone group.

    Substitution: Substitution reactions at various positions.

    Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidation might involve reagents like potassium permanganate (KMnO4), while reduction could use sodium borohydride (NaBH4).

    Major Products: The products formed would vary based on the reaction type. For instance, reduction could yield the corresponding alcohol.

Scientific Research Applications

This compound’s diverse biological and clinical applications include:

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, this compound’s unique structure—combining indole, fluorophenyl, and tetrahydropyrimidine moieties—sets it apart.

Properties

Molecular Formula

C23H26FN3O3

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 6-[[benzyl(ethyl)amino]methyl]-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H26FN3O3/c1-3-27(14-16-8-6-5-7-9-16)15-19-20(22(28)30-4-2)21(26-23(29)25-19)17-10-12-18(24)13-11-17/h5-13,21H,3-4,14-15H2,1-2H3,(H2,25,26,29)

InChI Key

VVTIHSIMEIVWEJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)F)C(=O)OCC

Origin of Product

United States

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